Bisdethiobis(methylthio)gliotoxin
Overview
Description
Bisdethiobis(methylthio)gliotoxin is a sulfur-containing mycotoxin produced by certain fungi, including Aspergillus fumigatus It is a derivative of gliotoxin, characterized by the addition of two methylthio groups
Scientific Research Applications
Bisdethiobis(methylthio)gliotoxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfur-containing mycotoxins and their chemical properties.
Biology: Investigated for its role in fungal virulence and interactions with host organisms.
Medicine: Explored as a potential biomarker for invasive aspergillosis, a severe fungal infection.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
Mechanism of Action
Target of Action
Bisdethiobis(methylthio)gliotoxin, also known as Bis(methylthio)gliotoxin or bis(methylthio)gliotoxin, is a potent inhibitor that targets a variety of biological processes. It primarily targets the function of macrophages, inflammation, antiangiogenesis, and various enzymes . It also suppresses the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors .
Mode of Action
This compound interacts with its targets by suppressing their function, leading to a variety of changes. For instance, it inhibits the function of macrophages, leading to a decrease in immune response . It also blocks the production of cytokines and inflammatory factors by suppressing the generation of NF-κB .
Biochemical Pathways
The compound affects several biochemical pathways. It is produced by various fungi, including Aspergillus fumigatus, and can be biosynthesized by a gli gene cluster and regulated by a positive GliZ regulator . The compound shows cytotoxic effects via different signal pathways . The biosynthesis of this compound is regulated by the bis-thiomethyltransferase GtmA .
Pharmacokinetics
fumigatus, and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of the compound is regulated by a positive GliZ regulator . Additionally, the compound’s action can be influenced by the presence of exogenous gliotoxin .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bisdethiobis(methylthio)gliotoxin plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often inhibitory, contributing to its antibacterial and immunosuppressive properties
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is known to influence cell function by interfering with redox homeostasis or protein modification . It can also suppress the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors to reduce the angiogenic effect .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and interactions of this compound are complex and require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisdethiobis(methylthio)gliotoxin is typically synthesized from gliotoxin through a methylation processThe reaction involves the transfer of methyl groups to the thiol groups of gliotoxin, resulting in the formation of bis(methylthio)gliotoxin .
Industrial Production Methods
Industrial production of bis(methylthio)gliotoxin involves the cultivation of Aspergillus fumigatus under controlled conditions to maximize the yield of gliotoxin, which is then converted to bis(methylthio)gliotoxin through enzymatic methylation. The process includes fermentation, extraction, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bisdethiobis(methylthio)gliotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert bis(methylthio)gliotoxin back to gliotoxin.
Substitution: The methylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Gliotoxin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Gliotoxin: The parent compound of bis(methylthio)gliotoxin, with similar biological activities but higher toxicity.
Dimethylgliotoxin: Another derivative with two methyl groups, differing in the position of methylation.
Bisdethiobis(methylthio)gliotoxin: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct biological properties and reduces its toxicity compared to gliotoxin. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAGMZLGLXSBN-UOVKNHIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995590 | |
Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74149-38-5 | |
Record name | Bisdethiobis(methylthio)gliotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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